1-Methyl-4-(trimethoxymethyl)benzene

Description

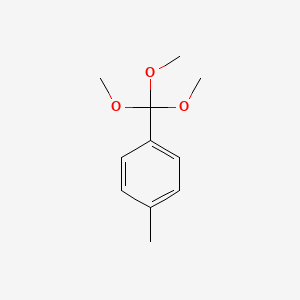

1-Methyl-4-(trimethoxymethyl)benzene (CAS: 22911-22-4) is an aromatic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . Its structure consists of a benzene ring substituted with a methyl group (-CH₃) and a trimethoxymethyl group (-C(OCH₃)₃).

Properties

CAS No. |

22911-22-4 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-methyl-4-(trimethoxymethyl)benzene |

InChI |

InChI=1S/C11H16O3/c1-9-5-7-10(8-6-9)11(12-2,13-3)14-4/h5-8H,1-4H3 |

InChI Key |

IYCDWTPGVXXDJA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(OC)(OC)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C(OC)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-4-(trifluoromethyl)benzene (CAS: 6140-17-6)

- Structure : Benzene ring with -CH₃ and -CF₃ groups.

- Molecular Weight : 160.14 g/mol .

- Key Differences :

- The -CF₃ group is electron-withdrawing , reducing electron density on the aromatic ring compared to the electron-donating -C(OCH₃)₃ group in the trimethoxymethyl derivative.

- Applications : Widely used as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in fluorination reactions. It also serves as an internal standard in ¹⁹F NMR spectroscopy .

- Physical Properties: Higher volatility than the trimethoxymethyl analog due to lower molecular weight and nonpolar -CF₃ group .

1-Methyl-4-(1-methylethyl)benzene (p-Cymene)

- Structure : Benzene ring with -CH₃ and -CH(CH₃)₂ (isopropyl) groups.

- Molecular Weight : ~134.22 g/mol (estimated for C₁₀H₁₄).

- Key Differences: The bulky isopropyl group is nonpolar, leading to lower solubility in polar solvents compared to the trimethoxymethyl compound. Applications: Exhibits insecticidal activity against aphids, with mortality rates reaching ~65% at 35% concentration .

- Volatility : Higher volatility than the trimethoxymethyl derivative due to reduced molecular weight and hydrophobicity .

(Trimethoxymethyl)benzene (CAS: 707-07-3)

- Molecular Weight : 182.22 g/mol .

- Applications: Used in orthoester synthesis and as a precursor in photochemical reactions .

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

- Structure : Benzene ring with -CH₃ and a fluorinated cyclobutyl group.

- Molecular Weight : 218.19 g/mol .

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity : The trimethoxymethyl group’s electron-donating nature enhances electrophilic substitution at the para position, contrasting with the deactivating effects of -CF₃ .

- Biological Activity : p-Cymene demonstrates significant insecticidal efficacy, whereas the trimethoxymethyl analog’s bioactivity remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.